Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 301694-34-8
Cat. No.: VC21473496
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301694-34-8 |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.4g/mol |
| IUPAC Name | methyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H16N2O3S/c1-21-16(20)13-11-6-2-3-7-12(11)22-15(13)18-14(19)10-5-4-8-17-9-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,19) |
| Standard InChI Key | YZEOWFRHFAPCKP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3 |
| Canonical SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3 |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 301694-34-8 |
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | methyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H16N2O3S/c1-21-16(20)13-11-6-2-3-7-12(11)22-15(13)18-14(19)10-5-4-8-17-9-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,19) |
| Standard InChIKey | YZEOWFRHFAPCKP-UHFFFAOYSA-N |
| SMILES Notation | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3 |
| PubChem Compound ID | 673479 |
Structural Characteristics and Chemical Properties
Structural Features
Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate possesses a complex molecular architecture that contributes to its unique chemical behavior. The compound features a tetrahydrobenzothiophene core, which consists of a thiophene ring fused with a cyclohexane ring. This core structure is substituted at position 2 with a pyridine-3-carbonylamino group and at position 3 with a methyl carboxylate group.
Functional Groups and Reactive Sites
The molecule contains several key functional groups that determine its reactivity and potential biological interactions:
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Methyl carboxylate ester group (-COOCH₃) at position 3
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Amide linkage (-NH-CO-) connecting the thiophene and pyridine moieties
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Pyridine ring with nitrogen at position 3
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Thiophene sulfur within the fused ring system
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Partially saturated cyclohexane ring fused to the thiophene
These functional groups contribute to the compound's potential for hydrogen bonding, resonance stabilization, and specific interactions with biological targets .
Physical Properties
Based on its structural features, Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is expected to exhibit the following physical properties:
| Property | Characteristic |
|---|---|
| Physical Appearance | Crystalline solid |
| Solubility | Moderate solubility in organic solvents (DMSO, methanol, chloroform) |
| Limited solubility in water | |
| Stability | Relatively stable under normal laboratory conditions |
| Sensitive to strong oxidizing and reducing agents |
Synthetic Methodologies
General Synthetic Approach
The synthesis of Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. Based on the synthesis of similar compounds, the general approach often includes:
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Preparation of the 4,5,6,7-tetrahydrobenzothiophene core structure
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Functionalization of the 2-position with an amino group
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Formation of the amide linkage with pyridine-3-carboxylic acid or its derivatives
Precursor Compounds
A key precursor in the synthesis is Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 108354-78-5), which serves as an important intermediate. This compound can be synthesized via the Gewald reaction, which is a versatile method for preparing 2-aminothiophenes .
Amide Formation
The final step in the synthesis typically involves the formation of an amide bond between the amino group at position 2 of the tetrahydrobenzothiophene and the carboxylic acid group of pyridine-3-carboxylic acid. This reaction can be facilitated using various coupling reagents such as:
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMSO
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HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine)
The general reaction scheme for the final amide formation can be represented as:
Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate + Pyridine-3-carboxylic acid → Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
| Compound | Dosage (mg/kg) | Latent Period of Defensive Reflex (120 min, seconds) |
|---|---|---|
| Related compound 3a | 50 | 21.20±1.24 |
| Metamizole (reference) | 50 | Lower than test compounds |
Research Applications
Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several potential research applications:
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Medicinal Chemistry: The compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting pain pathways .
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Structure-Activity Relationship Studies: Its unique structure provides opportunities for systematic modification to identify key structural features necessary for biological activity .
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Chemical Biology: The compound can be used as a probe to study specific biological processes and molecular interactions .
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Building Block for Complex Molecules: It serves as an intermediate in the synthesis of more complex bioactive compounds .
Structure-Activity Relationships and Comparative Analysis
Related Compounds
Several structurally related compounds have been synthesized and studied, providing insights into the structure-activity relationships of this class of molecules:
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Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: A precursor compound that lacks the pyridine-3-carbonylamino group at position 2 .
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Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a phenylacetyl group instead of the pyridine-3-carbonyl group and an ethyl ester instead of a methyl ester .
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2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives: More complex analogs with demonstrated analgesic activity .
Structure Modifications and Effects
Table 3 summarizes the effects of various structural modifications on the properties and activities of tetrahydrobenzothiophene derivatives:
| Structural Modification | Effect on Properties/Activity |
|---|---|
| Pyridine vs. phenyl group at position 2 | Altered hydrogen bonding capability and potential binding specificity |
| Methyl vs. ethyl ester at position 3 | Minor effect on lipophilicity and metabolic stability |
| Free carboxylic acid vs. ester at position 3 | Increased water solubility but potentially reduced cell permeability |
| Addition of substituents to the cyclohexane ring | Modulation of conformational flexibility and receptor interactions |
Molecular Docking Studies
Research on similar compounds has utilized molecular docking to predict binding interactions with potential biological targets. For instance, studies with RORγt (RAR-related orphan receptor gamma) have shown that 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene can interact with specific hydrophilic regions of the protein, including Cys320-Glu326 and Arg364-Phe377 .
Analytical Characterization
Spectroscopic Properties
The structural characterization of Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds typically involves several spectroscopic techniques:
NMR Spectroscopy
Based on related compounds, the ¹H NMR spectrum would likely show:
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A singlet for the methyl ester group (approximately 3.8-4.0 ppm)
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Multiplets for the cyclohexane ring protons (1.6-2.8 ppm)
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Aromatic signals for the pyridine ring (7.2-8.7 ppm)
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A characteristic NH singlet for the amide bond (9.0-10.5 ppm)
IR Spectroscopy
Key IR absorption bands would include:
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N-H stretching (3200-3400 cm⁻¹)
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C=O stretching for the ester group (1710-1740 cm⁻¹)
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C=O stretching for the amide group (1650-1670 cm⁻¹)
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C=C and C=N stretching for the aromatic and heterocyclic rings (1550-1650 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the purification and analysis of such compounds. Typical HPLC conditions might include:
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Column: C18 reversed-phase
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Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
Current Research Trends and Future Perspectives
Ongoing Research
Current research involving 4,5,6,7-tetrahydrobenzothiophene derivatives focuses on several areas:
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Medicinal Chemistry: Development of novel analgesics with improved efficacy and reduced side effects .
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Nuclear Receptor Modulators: Investigation of these compounds as modulators of nuclear receptors, particularly RORγt .
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Structure-Based Drug Design: Utilization of computational methods to design derivatives with enhanced target specificity .
Future Research Directions
Potential future directions for research on Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds include:
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Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying the biological activities of these compounds.
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Optimization of Pharmacokinetic Properties: Development of derivatives with improved absorption, distribution, metabolism, and excretion profiles.
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Exploration of Additional Therapeutic Applications: Investigation of potential applications beyond analgesia, such as anti-inflammatory or neuroprotective activities.
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Development of Bioorthogonal Chemistry Applications: Utilization of these compounds in bioorthogonal reactions for biological imaging and target identification.
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